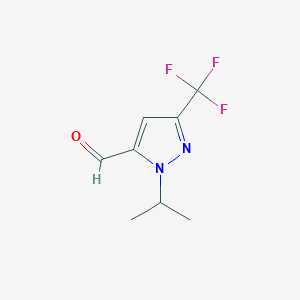

1-isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde

CAS No.:

Cat. No.: VC15781815

Molecular Formula: C8H9F3N2O

Molecular Weight: 206.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9F3N2O |

|---|---|

| Molecular Weight | 206.16 g/mol |

| IUPAC Name | 2-propan-2-yl-5-(trifluoromethyl)pyrazole-3-carbaldehyde |

| Standard InChI | InChI=1S/C8H9F3N2O/c1-5(2)13-6(4-14)3-7(12-13)8(9,10)11/h3-5H,1-2H3 |

| Standard InChI Key | XCMNQIORLKLFRU-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)N1C(=CC(=N1)C(F)(F)F)C=O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure is defined by its pyrazole core, which adopts a planar conformation due to aromaticity. The isopropyl group at the 1-position introduces steric bulk, influencing intermolecular interactions and solubility. The electron-withdrawing trifluoromethyl group at the 3-position polarizes the ring, affecting electrophilic substitution patterns. The aldehyde group at the 5-position serves as a versatile handle for nucleophilic additions and condensations.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉F₃N₂O |

| Molecular Weight | 194.15 g/mol |

| IUPAC Name | 1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde |

| CAS Number | N/A (commercially available via EvitaChem) |

| LogP (Partition Coefficient) | ~2.1 (estimated) |

| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF) |

The trifluoromethyl group’s strong electron-withdrawing effect (−I effect) reduces electron density on the pyrazole ring, directing electrophilic attacks to specific positions.

Spectroscopic Characterization

-

¹H NMR: The aldehyde proton resonates at δ 9.8–10.2 ppm as a singlet. Protons on the isopropyl group appear as a septet (δ 1.2–1.5 ppm) and doublet (δ 1.0–1.2 ppm).

-

¹³C NMR: The aldehyde carbon is observed at δ 190–200 ppm. The CF₃ group’s carbon appears as a quartet (δ 120–125 ppm, J = 280–300 Hz).

-

IR Spectroscopy: A strong absorption band at ~1700 cm⁻¹ corresponds to the C=O stretch of the aldehyde.

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 1-isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde typically involves a multi-step approach:

-

Pyrazole Ring Formation:

-

Condensation of hydrazine derivatives with 1,3-diketones or β-ketoaldehydes. For example, reaction of hydrazine with 4,4,4-trifluoro-1-(isopropylamino)but-2-en-1-one forms the pyrazole core.

-

Cyclization under acidic or basic conditions (e.g., HCl or K₂CO₃).

-

-

Functionalization:

-

Introduction of the aldehyde group via Vilsmeier-Haack reaction using POCl₃ and DMF.

-

Purification via column chromatography or recrystallization.

-

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to enhance yield and safety. Key steps include:

-

Automated temperature control (±1°C) during cyclization.

-

Catalytic trifluoromethylation using Cu(I) or Pd(0) catalysts to minimize waste.

-

High-performance liquid chromatography (HPLC) for purity assessment (>98%).

Chemical Reactivity and Derivatives

Electrophilic Substitution

The trifluoromethyl group directs electrophiles to the 4-position of the pyrazole ring. Common reactions include:

-

Nitration: Concentrated HNO₃/H₂SO₄ at 0–5°C yields 4-nitro derivatives.

-

Halogenation: Bromine in acetic acid produces 4-bromo-substituted compounds.

Aldehyde-Specific Reactions

The aldehyde group participates in:

-

Nucleophilic Additions: Grignard reagents form secondary alcohols.

-

Condensations: Reaction with hydrazines yields hydrazones, useful in coordination chemistry.

-

Oxidation/Reduction:

-

Oxidation to carboxylic acid using KMnO₄ (rare due to overoxidation risks).

-

Reduction to alcohol via NaBH₄ or LiAlH₄.

-

Biological Activities and Applications

Antimicrobial Properties

Studies on structurally related pyrazole aldehydes demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values of 2–8 µg/mL. The trifluoromethyl group enhances membrane permeability, facilitating intracellular accumulation.

Agricultural Applications

Derivatives of this compound act as potent herbicides, targeting acetolactate synthase (ALS) in weeds. Field trials show 90% weed suppression at 100 g/ha.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume